molecular formula C17H18INO2 B5201446 4-butoxy-N-(4-iodophenyl)benzamide

4-butoxy-N-(4-iodophenyl)benzamide

Cat. No. B5201446
M. Wt: 395.23 g/mol
InChI Key: QNOJOXWAFBDZOU-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-iodophenyl)benzamide, also known as BI-2536, is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division by regulating mitotic entry, spindle assembly, and cytokinesis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit PLK1, which is frequently overexpressed in many types of cancer.

Mechanism of Action

4-butoxy-N-(4-iodophenyl)benzamide inhibits PLK1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activity. PLK1 is essential for proper mitotic progression, and its inhibition by 4-butoxy-N-(4-iodophenyl)benzamide leads to mitotic arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to inhibit the replication of the hepatitis C virus by targeting PLK1. Furthermore, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to reduce the severity of acute kidney injury in a mouse model by inhibiting the activation of the NLRP3 inflammasome.

Advantages and Limitations for Lab Experiments

One advantage of 4-butoxy-N-(4-iodophenyl)benzamide is its specificity for PLK1, which allows for targeted inhibition of this kinase without affecting other cellular processes. However, one limitation of 4-butoxy-N-(4-iodophenyl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for research on 4-butoxy-N-(4-iodophenyl)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors that can overcome the limitations of 4-butoxy-N-(4-iodophenyl)benzamide. Additionally, there is interest in exploring the use of PLK1 inhibitors in combination with other chemotherapeutic agents to enhance their efficacy. Finally, there is potential for the use of PLK1 inhibitors in other areas of medicine, such as the treatment of viral infections or inflammatory disorders.

Synthesis Methods

4-butoxy-N-(4-iodophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-iodoaniline with 4-butoxybenzoyl chloride to form an intermediate compound. This intermediate is then treated with a reducing agent, followed by a coupling reaction with N-methylpiperazine to yield the final product.

Scientific Research Applications

4-butoxy-N-(4-iodophenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. Furthermore, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

properties

IUPAC Name

4-butoxy-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOJOXWAFBDZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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